molecular formula C21H21N3O3S2 B2927419 N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219421-60-9

N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2927419
CAS No.: 1219421-60-9
M. Wt: 427.54
InChI Key: SDNBRNNYEVKXKH-UHFFFAOYSA-N
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Description

N-(4,5-Diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide (CAS 1219421-60-9) is a synthetic small molecule with a molecular weight of 427.54 g/mol. It is characterized by a central pyrrolidine-2-carboxamide scaffold substituted with a 4,5-diphenylthiazol-2-yl group and a methylsulfonyl moiety . This structural architecture is of significant interest in medicinal chemistry, with related analogs demonstrating a range of potential biological activities. While direct pharmacological data for this specific compound is limited, insights can be drawn from its structural relatives. Thiazole and pyrrolidine-based scaffolds are frequently investigated for their antimicrobial properties. Notably, closely related methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising activity against M. tuberculosis H37Rv and A. baumannii strains, suggesting this core structure is a valuable starting point for developing new anti-infective agents . Furthermore, the (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide scaffold has been identified as a potential basis for anticancer agents, with specific derivatives functioning as potent dual-target inhibitors of PI3Kα and HDAC6, leading to the inhibition of cancer cell proliferation . The presence of the thiazole ring is also associated with anticonvulsant potential in other analogs, indicating this compound's relevance in neuroscience research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-29(26,27)24-14-8-13-17(24)20(25)23-21-22-18(15-9-4-2-5-10-15)19(28-21)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNBRNNYEVKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.

1. Structural Overview

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often linked to various pharmacological effects, making it a valuable scaffold in drug design.

2.1 Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study involving several thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that while the antibacterial activity was generally lower than that of standard antibiotics (MIC ranging from 100–400 μg/mL), certain derivatives demonstrated promising antifungal properties with better efficacy compared to their antibacterial counterparts .

CompoundMicrobial TargetMIC (μg/mL)Reference
1bE. faecalis100
1cS. aureus200

2.2 Anticancer Activity

Thiazole-based compounds have shown potential as anticancer agents. For instance, various thiazole-integrated pyrrolidine analogues were synthesized and evaluated for their cytotoxic effects against cancer cell lines. One notable compound exhibited an IC50 value of 1.61 ± 1.92 µg/mL against specific cancer cells, indicating significant antiproliferative activity . Structure-activity relationship (SAR) studies revealed that the presence of specific substituents on the thiazole ring enhances cytotoxicity.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
9A-4311.61Bcl-2 inhibition
10Jurkat1.98Apoptosis induction

2.3 Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored extensively. A series of compounds were synthesized and tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ). One compound showed complete protection and eliminated the tonic extensor phase in animal models . This highlights the therapeutic potential of thiazoles in treating neurological disorders.

3.1 Case Study: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of thiazole-containing pyrrolidine derivatives and tested them against various cancer cell lines. The study concluded that modifications on the thiazole scaffold significantly impacted the anticancer activity, with some compounds showing superior efficacy compared to established chemotherapeutics like doxorubicin .

3.2 Case Study: Antimicrobial Assessment

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that certain compounds exhibited notable antifungal activity against Candida albicans and Aspergillus niger. These findings suggest that thiazoles could be developed into effective antifungal agents, particularly in an era where resistance to conventional antifungals is increasing .

4. Conclusion

This compound demonstrates promising biological activities across multiple domains, including antimicrobial, anticancer, and anticonvulsant effects. The structural features of thiazole play a crucial role in mediating these activities, making it a focal point for future drug development efforts.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ( and )

The European patent applications (2024) describe pyrrolidine-2-carboxamide derivatives with modifications at the pyrrolidine core, acyl groups, and aromatic substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / Example ID Key Structural Features Stereochemistry Potential Bioactivity Insights
Target Compound - 4,5-Diphenylthiazol-2-yl group
- Methylsulfonyl at pyrrolidine N
Undisclosed Likely enhanced metabolic stability due to sulfonamide
Example 157 () - 4-(Thiazol-5-yl)benzyl group
- (R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl
(2S,4R) High affinity for kinases due to isoxazole and thiazole interactions
Example 159 () - (S)-1-(4-(Thiazol-5-yl)phenyl)ethyl group
- 3-methylisoxazol-5-yl acyl chain
(2S,4R) Improved cellular permeability from ethyl linker
Example 51 () - 4-(4-Methylthiazol-5-yl)benzyl group
- Isoindolinone-derived acyl chain
(2S,4R) Potent inhibition of proteases via isoindolinone binding
Key Observations :

Substituent Effects: The target compound’s 4,5-diphenylthiazol-2-yl group contrasts with thiazol-5-yl substituents in Examples 157–157. The 2-yl position may alter electronic properties or steric hindrance at the binding site compared to 5-yl isomers . The methylsulfonyl group in the target compound replaces hydroxy or acyl groups in analogs. Sulfonamides are known to enhance metabolic stability and solubility compared to tertiary amines or esters .

Stereochemical Considerations :

  • All patent examples adopt (2S,4R) configurations, which optimize hydrogen bonding and hydrophobic interactions in enzyme pockets. If the target compound shares this configuration, it may exhibit similar target engagement but distinct potency due to its unique substituents .

Biological Implications: Analogs with isoxazole or isoindolinone acyl chains (Examples 157, 51) demonstrate kinase or protease inhibition, suggesting the target compound’s methylsulfonyl group could shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine phosphatases) .

Comparison with a Complex Analog ()

describes a structurally distinct compound (ID: 7e) featuring a pyrimido[4,5-d]pyrimidine core and valine-linked substituents.

  • Complexity vs. Simplicity : The target compound’s simpler scaffold (single pyrrolidine ring) may offer synthetic advantages over multi-ring systems like 7e, which requires intricate stereochemical control .
  • Pharmacokinetic Trade-offs: The methylsulfonyl group in the target compound likely improves solubility compared to 7e’s dimethylamino and methylpyridinyl groups, which may confer higher lipophilicity and tissue penetration .

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